molecular formula C8H11N3O B1288118 3-Amino-4-methylbenzohydrazide CAS No. 845884-82-4

3-Amino-4-methylbenzohydrazide

Cat. No. B1288118
M. Wt: 165.19 g/mol
InChI Key: XISBRWPIGCIUOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-aminobenzohydrazides with Schiff bases, which is followed by oxidation with KMnO4 to yield products such as 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles . This suggests that similar synthetic routes could potentially be applied to the synthesis of 3-Amino-4-methylbenzohydrazide, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 3-Amino-4-methylbenzohydrazide has been characterized using various spectroscopic methods. For instance, the structure of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was determined using FT-IR, NMR, ESI-MS, and X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of 3-Amino-4-methylbenzohydrazide.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 3-Amino-4-methylbenzohydrazide. However, the reactions of similar compounds suggest that 3-Amino-4-methylbenzohydrazide could potentially participate in the formation of hydrogen-bonded structures, as seen in the case of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-Amino-4-methylbenzohydrazide can be inferred from the studies. For example, the solvation energy values and stability in solution of related compounds have been investigated, which could provide a basis for understanding the solubility and stability of 3-Amino-4-methylbenzohydrazide . Additionally, the antibacterial, antifungal, and insecticidal activities of some synthesized compounds suggest potential biological applications for 3-Amino-4-methylbenzohydrazide .

Scientific Research Applications

Antiarrhythmic Activity

  • A study by Ellingboe et al. (1992) explored the antiarrhythmic activity of a series of benzamides and sulfonamides, highlighting their potential in cardiovascular therapeutics (Ellingboe et al., 1992).

Corrosion Inhibition

  • Gece and Bilgiç (2009) investigated compounds like 3-Amino-4-methylbenzohydrazide for their efficiency as corrosion inhibitors on steel in sodium chloride media, utilizing quantum chemical parameters for their study (Gece & Bilgiç, 2009).

Immunomodulatory Effects

  • Drynda et al. (2014) conducted a study to determine the immunomodulatory activity of an isoxazolecarboxylic acid hydrazide derivative, suggesting its potential in immune response regulation (Drynda et al., 2014).

Synthesis of Biological Compounds

  • Research by Milczarska et al. (2012) focused on synthesizing new biologically active compounds using hydrazides, contributing to the development of novel pharmaceuticals (Milczarska et al., 2012).

Chemical Stability and Synthesis

  • The study by Gibson and Green (1965) on the degradation of related compounds provided insights into their chemical stability and potential for synthesis (Gibson & Green, 1965).

Antimicrobial Activity

  • Shah (2014) explored the synthesis and antimicrobial activity of novel arylazopyrazolones, which included derivatives of hydrazides, indicating their potential in addressing bacterial and fungal infections (Shah, 2014).

Enzyme Inhibition for Disease Treatment

  • Bekircan et al. (2015) researched the inhibition of enzymes like lipase and α-glucosidase, critical for treating metabolic disorders, using hydrazide derivatives (Bekircan, Ülker, & Menteşe, 2015).

Conformational and NBO Analysis

  • A study by Channar et al. (2019) on the conformational and NBO analysis of benzohydrazide derivatives contributes to understanding their structural properties and potential applications (Channar et al., 2019).

Safety And Hazards

The safety information for AMBH indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-amino-4-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISBRWPIGCIUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594725
Record name 3-Amino-4-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methylbenzohydrazide

CAS RN

845884-82-4
Record name 3-Amino-4-methylbenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845884-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-amino-4-methyl-benzoic acid ethyl ester (10 g) in EtOH (25 mL) was added anhydrous hydrazine (20 mL) dropwise over 45 min at rt. The reaction was stirred at rt. overnight, then concentrated to afford 3-amino-4-methyl-benzoic acid hydrazide (10 g) as a yellow solid. The hydrazide (500 mg) was dissolved in THF (5 mL) and TMS-isocycanate (0.41 mL) was added. After 2-3 h, HPLC analysis indicated 50-60% conversion of the hydrazide. No further conversion was found after 3 days at rt. Evaporation of the THF was followed by addition of 1 N NaOH (2 mL) and the solution was heated to 100° C. overnight. LCMS analysis indicated the desired oxo-triazole to be present along with the carboxylic acid corresponding to hydrolysis of the hydrazide. The solution was neutralized with 1N HCl and the crude product collected by filtration. The crude 5-(3-amino-4-methyl-phenyl)-2,4-dihydro-[1,2,4]triazol-3-one (100 mg) was dissolved in DMF (1 mL) along with 4-chloro-5-methyl-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid methyl ester (119 mg), and the solution was heated to 55° C. overnight. The product was purified by reverse phase preparative HPLC to afford Example 51 as a white solid (151 mg, TFA, hydrate), HPLC ret. t. (min): 2.33, MW: 379.4, LCMS[M+H2O+H]+=398.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a round-bottom flask, was placed a solution of methyl 3-amino-4-methylbenzoate (6.60 g, 40.0 mmol, 1.00 equiv) in ethanol (100 mL). Hydrazine hydrate (10.0 g, 200 mmol, 5.00 equiv) was added to the reaction. The resulting solution was stirred for 2 h at 100° C. in an oil bath. After cooling to ambient temperature, the mixture was concentrated under reduced pressure. The residue was partitioned between water and ethyl acetate (20 mL). The aqueous layer was extracted with 4×20 mL of ethyl acetate and the combined organic layers were dried over anhydrous sodium sulfate, concentrated under reduced pressure, and dried under high-vacuum to yield 4.60 g (70%) of the title compound as a brown solid.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IN Korkmaz, C Türkeş, Y Demir… - … of Biochemical and …, 2022 - Wiley Online Library
Serum paraoxonase 1 (PON1) is found in all mammalian species and is a calcium‐dependent hydrolytic enzyme. PON1 hydrolyze several substrates, including carbonates, esters, and …
Number of citations: 17 onlinelibrary.wiley.com
P Jain, PK Wadhwa, HR Jadhav - Medicinal Chemistry Research, 2016 - Springer
BACE-1, an aspartyl protease is implicated in Alzheimer’s disease. In this paper, we report BACE-1 inhibitory potential of acridin-9-yl hydrazide derivatives, known to inhibit other …
Number of citations: 3 link.springer.com

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